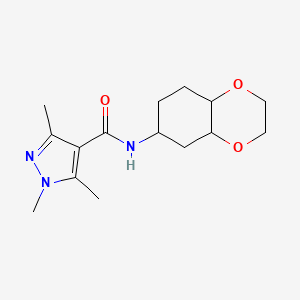
1,3,5-trimethyl-N-(octahydro-1,4-benzodioxin-6-yl)-1H-pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-trimethyl-N-(octahydro-1,4-benzodioxin-6-yl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C15H23N3O3 and its molecular weight is 293.367. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1,3,5-trimethyl-N-(octahydro-1,4-benzodioxin-6-yl)-1H-pyrazole-4-carboxamide is a compound that has garnered attention due to its potential biological activities. This article reviews the synthesized derivatives of this compound, their biological evaluations, and the mechanisms underlying their activity.
Chemical Structure and Synthesis
The molecular formula for this compound is C18H23N3O with a molecular weight of 305.39 g/mol . The synthesis typically involves the formation of the pyrazole ring and the attachment of the octahydro-1,4-benzodioxin moiety through various organic reactions .
Biological Activity Overview
Research has indicated that this compound exhibits a range of biological activities including insecticidal, acaricidal, and potential anticancer properties.
Insecticidal and Acaricidal Activity
A study on novel 1,3,5-trimethylpyrazole derivatives demonstrated significant insecticidal activity against various pests such as Plutella xylostella and Aphis craccivora. The target compounds showed mortality rates exceeding 70% at concentrations of 200 µg/mL .
Table 1: Insecticidal Activity of Trimethylpyrazole Derivatives
| Compound | Target Pest | Concentration (µg/mL) | Mortality Rate (%) |
|---|---|---|---|
| 8m | Tetranychus cinnabarinus | 400 | 70 |
| 8i | Plutella xylostella | 100 | 100 |
| 8p | Aphis craccivora | 200 | 85 |
Anticancer Activity
In vitro studies have also highlighted the potential anticancer properties of pyrazole derivatives. For instance, one derivative exhibited an IC50 value of 5.35 µM against liver carcinoma cells, indicating potent cytotoxic effects comparable to standard chemotherapy agents like Cisplatin .
Table 2: Cytotoxic Activity Against Carcinoma Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 17 | Liver Carcinoma | 5.35 |
| Lung Carcinoma | 8.74 | |
| Cisplatin | Liver Carcinoma | 3.78 |
| Lung Carcinoma | 6.39 |
The mechanisms underlying the biological activities of this compound largely involve interaction with specific biological pathways:
- Inhibition of Enzymatic Pathways : Some pyrazole derivatives have been shown to inhibit key enzymes involved in metabolic pathways relevant to cancer proliferation.
- Disruption of Cellular Processes : The compounds may induce apoptosis in cancer cells through oxidative stress mechanisms or by disrupting mitochondrial function.
Case Studies
Several case studies have provided insight into the efficacy of these compounds in real-world applications:
- Field Trials : In agricultural settings, derivatives showed effective control over pest populations with minimal impact on non-target species.
- Clinical Evaluations : Preliminary clinical evaluations suggested that certain derivatives could be developed as adjunct therapies in cancer treatment regimens.
Propriétés
IUPAC Name |
N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-1,3,5-trimethylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3/c1-9-14(10(2)18(3)17-9)15(19)16-11-4-5-12-13(8-11)21-7-6-20-12/h11-13H,4-8H2,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWUQAJYNXYMSHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)NC2CCC3C(C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














